Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Overview
Description
This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-methylphenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-methylphenylamino group allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The methoxy groups may also play a role in enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the 4-methylphenylamino group, resulting in different chemical properties.
Methyl 6,7-dimethoxy-2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure but with a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The unique combination of the 4-methylphenylamino group and the methoxy-substituted tetrahydroisoquinoline core distinguishes Methyl 6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate from other similar compounds
Properties
IUPAC Name |
methyl 6,7-dimethoxy-2-[2-(4-methylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-14-5-7-17(8-6-14)23-21(25)13-24-12-16-11-20(28-3)19(27-2)10-15(16)9-18(24)22(26)29-4/h5-8,10-11,18H,9,12-13H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJAAUBSOABKGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CC3=CC(=C(C=C3CC2C(=O)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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